molecular formula C18H15N3OS B13064514 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one

5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one

Cat. No.: B13064514
M. Wt: 321.4 g/mol
InChI Key: PJFOVZMQTMFXJA-BUTQJWPISA-N
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Description

5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is a complex organic compound with a unique structure that combines elements of benzothiazole and pyrrolone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms .

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C18H15N3OS/c1-11-6-8-12(9-7-11)21-16(22)10-13(17(21)19)18-20-14-4-2-3-5-15(14)23-18/h2-9,19-20H,10H2,1H3/b18-13+,19-17?

InChI Key

PJFOVZMQTMFXJA-BUTQJWPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C/C(=C\3/NC4=CC=CC=C4S3)/C2=N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N

Origin of Product

United States

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